Ginsenol

Description

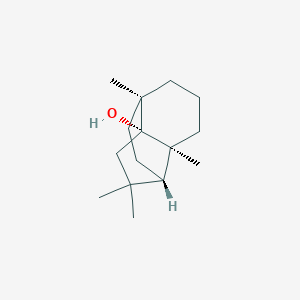

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,7R,8S)-1,5,5,8-tetramethyltricyclo[5.4.0.04,8]undecan-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-12(2)10-15(16)13(3)7-5-8-14(15,4)11(12)6-9-13/h11,16H,5-10H2,1-4H3/t11-,13+,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXUIQMPPDIDGM-PMOUVXMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(C3(CCCC2(C1CC3)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]3([C@]1(CC([C@@H]3CC2)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922466 | |

| Record name | 2,2,4,7a-Tetramethyloctahydro-3aH-1,4-ethanoinden-3a-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117591-80-7 | |

| Record name | Ginsenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117591-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117591807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,7a-Tetramethyloctahydro-3aH-1,4-ethanoinden-3a-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Pharmacological Properties of Ginsenol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The majority of detailed pharmacological research on ginseng constituents has focused on ginsenosides (B1230088). Information specifically on ginsenol is limited. This guide presents the available data on this compound and draws context from the broader research on ginsenosides where relevant, clearly indicating when the data does not pertain directly to this compound.

Introduction

This compound is a bioactive sesquiterpene natural product isolated from Panax ginseng.[1] Its chemical IUPAC name is (1R,4S,7R,8S)-1,5,5,8-tetramethyltricyclo[5.4.0.04,8]undecan-7-ol.[1] Preliminary research has identified this compound as a compound of interest for its potential neuromodulatory and cytoprotective effects.[1] Its pharmacological profile, while not as extensively studied as that of ginsenosides, suggests unique therapeutic potential.

Core Pharmacological Properties

Neuromodulatory Effects

The primary pharmacological activity attributed to this compound is its potential as a positive modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] This suggests a mechanism of action that could be beneficial in conditions related to neuronal excitability, such as anxiety and sleep disorders.[1] While direct and detailed studies on this compound's specific interaction with GABA-A receptor subunits are pending, this initial finding provides a strong basis for further investigation into its central nervous system effects.

Cytoprotective and Metabolic Influence

This compound is also being explored for its potential cytoprotective effects and its influence on cellular energy homeostasis and oxidative stress pathways.[1] However, specific molecular targets and mechanisms within these pathways have not yet been elucidated for this compound itself.

Antiviral Activity of Derivatives

Research into synthetic derivatives of the this compound backbone has revealed significant biological activity. A notable derivative, an acetamide (B32628) named Ginsamide, has demonstrated high activity against the H1N1 influenza virus.[2] This suggests that the this compound scaffold is a promising starting point for the development of novel antiviral agents.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data for this compound, such as IC50 or ED50 values, which are crucial for assessing its potency and efficacy. The following table highlights the type of data that is needed for a comprehensive pharmacological profile.

| Parameter | Value | Target/Assay | Reference |

| IC50 | Not Available | e.g., GABA-A Receptor Binding | N/A |

| EC50 | Not Available | e.g., GABA-A Receptor Potentiation | N/A |

| LD50 | Not Available | in vivo toxicity studies | N/A |

Signaling Pathways

Proposed Modulation of GABA-A Receptor Signaling by this compound

The hypothesized mechanism of this compound's neuromodulatory activity involves the positive allosteric modulation of the GABA-A receptor. This would enhance the binding of GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission.

Caption: Proposed signaling pathway of this compound via GABA-A receptor modulation.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. The following are generalized protocols based on methodologies for other ginseng constituents that can be adapted for this compound research.

Extraction and Purification of this compound

This protocol describes a general method for isolating this compound from Panax ginseng.

Caption: Experimental workflow for this compound extraction and purification.

Methodology:

-

Extraction: Powdered ginseng root is extracted with 70% ethanol (B145695) using reflux.

-

Concentration and Partitioning: The ethanol extract is concentrated under reduced pressure and then partitioned with water and n-butanol. The n-butanol fraction is retained.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., AB-8 type) followed by a weakly basic anion-exchange resin (e.g., D301) to separate different classes of compounds.

-

Preparative HPLC: Fractions containing this compound are further purified using preparative high-performance liquid chromatography to yield the pure compound.

In Vitro Antiviral Activity Assay (adapted for this compound derivatives)

This protocol is based on the study of Ginsamide, a this compound derivative.

Methodology:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in appropriate media.

-

Virus Propagation: Influenza A virus (e.g., H1N1 strain) is propagated in embryonated chicken eggs or MDCK cells.

-

Cytotoxicity Assay: The 50% cytotoxic concentration (CC50) of the this compound derivative is determined using a standard MTT assay on MDCK cells.

-

Antiviral Assay (Plaque Reduction Assay):

-

Confluent MDCK cell monolayers are infected with a known titer of influenza virus.

-

After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with agar (B569324) containing various concentrations of the this compound derivative.

-

After incubation for 2-3 days, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

-

Structure-Activity Relationships (SAR)

While SAR studies for this compound are not available, research on ginsenosides has shown that the type, number, and position of sugar moieties, as well as the stereochemistry of the aglycone, significantly influence their pharmacological activity. Future SAR studies on this compound and its derivatives will be critical for optimizing their therapeutic properties.

Future Research Directions

The study of this compound is in its early stages, and significant research is required to fully understand its pharmacological profile and therapeutic potential. Key areas for future investigation include:

-

Target Identification and Validation: Confirming the interaction of this compound with the GABA-A receptor and identifying other potential molecular targets.

-

Quantitative Pharmacological Studies: Determining the potency and efficacy of this compound through dose-response studies (in vitro and in vivo).

-

Mechanism of Action Studies: Elucidating the detailed molecular mechanisms underlying the observed pharmacological effects.

-

In Vivo Efficacy Studies: Evaluating the therapeutic effects of this compound in relevant animal models.

-

Pharmacokinetics and Toxicology: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound.

-

Synthetic Chemistry and SAR: Synthesizing and evaluating this compound derivatives to improve their pharmacological properties.

References

The Discovery and Isolation of Ginsenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of ginsenol, a bioactive sesquiterpene alcohol found in Panax ginseng. This document details the original discovery, outlines comprehensive experimental protocols for its extraction and purification, presents key quantitative and spectroscopic data, and illustrates relevant workflows and biological pathways.

Introduction

Panax ginseng, a cornerstone of traditional medicine for centuries, is a rich source of a diverse array of bioactive compounds. While the triterpenoid (B12794562) saponins (B1172615) known as ginsenosides (B1230088) are the most extensively studied constituents, other classes of molecules within the plant also contribute to its pharmacological profile. Among these is this compound, a novel sesquiterpene alcohol first identified in 1988.[1] this compound has garnered interest for its potential neuromodulatory and cytoprotective effects, making it a person of interest for further investigation in drug discovery and development.[2] This guide serves as a comprehensive resource for researchers seeking to isolate and study this unique natural product.

Discovery of this compound

This compound was first isolated and its structure elucidated in 1988 by a team of Japanese researchers, Iwabuchi, Yoshikura, and Kamisako. Their work, published in the Chemical & Pharmaceutical Bulletin, marked the initial identification of this novel sesquiterpene alcohol from the essential oil of Panax ginseng C.A. Meyer.[1] The IUPAC name for this compound is (1R,4S,7R,8S)-1,5,5,8-tetramethyltricyclo[5.4.0.04,8]undecan-7-ol.

Experimental Protocols: Isolation and Purification of this compound

General Extraction of the Essential Oil Fraction

The initial step in isolating this compound involves the extraction of the essential oil from fresh or dried Panax ginseng roots, where sesquiterpenoids are concentrated.

Protocol:

-

Plant Material Preparation: Fresh or high-quality dried roots of Panax ginseng are thoroughly cleaned and milled into a fine powder to increase the surface area for extraction.

-

Extraction:

-

Steam Distillation: A common method for extracting volatile compounds like sesquiterpenes. The powdered ginseng root is subjected to steam, which vaporizes the volatile oils. The vapor is then condensed and collected.

-

Solvent Extraction: The powdered root material is macerated or refluxed with an organic solvent of low to medium polarity, such as hexane (B92381), diethyl ether, or a mixture of chloroform (B151607) and methanol. This is effective for extracting a broader range of non-polar to semi-polar compounds, including this compound.

-

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude essential oil fraction.

Fractionation and Chromatographic Purification

The crude essential oil is a complex mixture requiring further separation to isolate this compound.

Protocol:

-

Solvent Partitioning: The crude extract is partitioned between immiscible solvents (e.g., hexane and aqueous methanol) to separate compounds based on their polarity. The sesquiterpenoid fraction containing this compound is typically enriched in the less polar organic phase.

-

Column Chromatography: The enriched fraction is subjected to column chromatography using a stationary phase like silica (B1680970) gel.

-

Stationary Phase: Silica gel (70-230 mesh).

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, the this compound-containing fractions are pooled, concentrated, and subjected to preparative HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water is commonly employed.

-

Detection: UV detection (e.g., at 203 nm) is used to monitor the elution of compounds. The peak corresponding to this compound is collected.

-

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC.

Quantitative Data

Specific quantitative data for the yield and purity of this compound from the original 1988 isolation is not available in the public domain. However, the yields of other individual compounds from Panax ginseng can provide a general reference. The content of ginsenosides, for example, can vary significantly depending on the extraction method, the part of the plant used, and the age of the plant.

| Extraction Method | Compound Class | Typical Yield Range (mg/g of dry root) | Reference |

| Ultrasound-Assisted Extraction (UAE) | Total Ginsenosides | 10 - 30 | [3] |

| Pressurized Liquid Extraction (PLE) | Total Ginsenosides | 15 - 40 | [3] |

| Supercritical Fluid Extraction (SFE) | Total Ginsenosides | 5 - 20 | [3] |

| Soxhlet Extraction | Total Ginsenosides | 10 - 25 | [3] |

Note: The yield of this compound, being a minor component compared to ginsenosides, is expected to be significantly lower.

Structural Elucidation and Spectroscopic Data

The structure of this compound was originally determined using a combination of spectroscopic techniques.

Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C15H26O |

| Molecular Weight | 222.37 g/mol |

| Appearance | White, crystalline solid |

| 13C NMR (CDCl3, δ ppm) | Data unavailable in accessible literature. Refer to specialized databases. |

| 1H NMR (CDCl3, δ ppm) | Data unavailable in accessible literature. Refer to specialized databases. |

| Mass Spectrometry (m/z) | Data unavailable in accessible literature. Refer to specialized databases. |

Note: Detailed NMR and MS data would be available in the original 1988 publication and specialized chemical databases.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Generalized workflow for the isolation and purification of this compound from Panax ginseng.

Potential Biological Signaling Pathway

While the specific signaling pathways of this compound are still under investigation, many ginsenosides exert their effects through the PI3K/Akt pathway, which is involved in cell survival and proliferation. It is plausible that this compound may interact with similar pathways.

Caption: Hypothesized PI3K/Akt signaling pathway potentially modulated by this compound.

Biological Activities and Future Directions

Preliminary research suggests that this compound possesses neuromodulatory and cytoprotective properties.[2] Studies on this compound-like compounds have also indicated potential antiviral activity.[2] The broader family of compounds from Panax ginseng, the ginsenosides, are known to interact with various signaling pathways, including the PI3K/Akt pathway, which plays a crucial role in cell survival and apoptosis.[2] Further research is warranted to fully elucidate the specific molecular targets and signaling cascades modulated by this compound.

The detailed protocols and data presented in this guide provide a solid foundation for researchers to undertake further investigation into the pharmacological potential of this compound. Future studies should focus on optimizing isolation procedures to improve yields, conducting comprehensive biological screenings to identify novel therapeutic applications, and elucidating its precise mechanisms of action.

References

A Comprehensive Technical Guide to the Ginsenoside Biosynthesis Pathway in Ginseng Rootlets

Abstract: Ginsenosides (B1230088), the primary bioactive triterpenoid (B12794562) saponins (B1172615) in Panax ginseng, are responsible for its wide range of pharmacological activities, including anti-cancer, neuroprotective, and anti-inflammatory effects. The biosynthesis of these complex molecules is a multi-step enzymatic process primarily occurring in the roots of the plant. This technical guide provides an in-depth exploration of the ginsenoside biosynthesis pathway in ginseng rootlets, designed for researchers, scientists, and drug development professionals. It details the core metabolic route, key enzymes, regulatory networks, and relevant experimental methodologies. Quantitative data are summarized for comparative analysis, and all pathways and workflows are visualized using standardized diagrams to facilitate a deeper understanding of the molecular machinery underlying the production of these valuable compounds.

The Core Biosynthetic Pathway

Ginsenosides are synthesized via the isoprenoid pathway. While plants possess both the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways for isoprenoid precursor synthesis, studies have shown that ginsenoside biosynthesis in P. ginseng predominantly utilizes the cytosolic MVA pathway.[1][2] The pathway can be divided into three main stages: the formation of the universal C5 precursors, the synthesis of the triterpene backbone, and the subsequent modifications that create ginsenoside diversity.

Stage 1: Synthesis of Isoprenoid Precursors via the MVA Pathway The MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), which is considered a key rate-limiting step in the pathway.[3] Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into the two universal five-carbon isoprenoid precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1]

Stage 2: Formation of the Triterpene Skeletons IPP and DMAPP are sequentially condensed to form larger prenyl diphosphates. Farnesyl diphosphate synthase (FPS) catalyzes the formation of farnesyl diphosphate (FPP, C15).[4] Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SQS) to produce squalene (C30).[2][4] Squalene epoxidase (SQE) subsequently catalyzes the epoxidation of squalene to form 2,3-oxidosqualene (B107256), a critical branch point for the synthesis of various triterpenoids and sterols.[3][5]

The cyclization of 2,3-oxidosqualene is the first committed step in generating the structural backbone of ginsenosides. This reaction is catalyzed by oxidosqualene cyclases (OSCs).[6] In ginseng, the key OSCs are:

-

Dammarenediol-II synthase (DDS): Cyclizes 2,3-oxidosqualene to form the tetracyclic dammarane-type skeleton, dammarenediol-II.[2][3] This is the precursor for the vast majority of ginsenosides.

-

β-amyrin synthase (bAS): Cyclizes 2,3-oxidosqualene to form the pentacyclic oleanane-type skeleton, β-amyrin.[3][6] This leads to the synthesis of oleanolic acid and oleanane-type ginsenosides like Ro.

Stage 3: Tailoring and Diversification The initial triterpene skeletons undergo extensive modifications, primarily hydroxylation and glycosylation, which generate the vast diversity of over 150 known ginsenosides.[2]

-

Hydroxylation: Cytochrome P450 monooxygenases (CYP450s) introduce hydroxyl groups at various positions on the triterpene backbone. For example, in the dammarane (B1241002) pathway, dammarenediol-II is hydroxylated at the C-12 position by CYP716A47 to produce protopanaxadiol (B1677965) (PPD) or at the C-6 position to produce protopanaxatriol (B1242838) (PPT).[4] These two compounds, PPD and PPT, are the aglycone precursors for the two major classes of dammarane-type ginsenosides.

-

Glycosylation: UDP-dependent glycosyltransferases (UGTs) catalyze the attachment of various sugar moieties to the hydroxylated aglycones.[2][7] The number, type, and attachment position of these sugars are the primary source of ginsenoside structural diversity and are critical for their pharmacological properties. For example, UGTs add sugars to the C-3 and C-20 positions of PPD and the C-6 and C-20 positions of PPT.[2]

Caption: The ginsenoside biosynthesis pathway from Acetyl-CoA to diverse ginsenoside classes.

Regulation of Ginsenoside Biosynthesis

The production of ginsenosides is a tightly regulated process, controlled by a complex network of genetic and signaling factors. This regulation allows the plant to modulate the synthesis of these defensive compounds in response to developmental cues and environmental stresses.

Key Enzymes in the Pathway The enzymes involved in ginsenoside biosynthesis represent critical control points. The expression and activity of these enzymes are subject to regulation, influencing the overall flux through the pathway.

| Enzyme | Gene Abbreviation | Function | Pathway Stage |

| HMG-CoA Reductase | HMGR | Reduces HMG-CoA to mevalonate; a rate-limiting step.[3] | MVA Pathway |

| Farnesyl Diphosphate Synthase | FPS | Synthesizes FPP from IPP and DMAPP.[4] | Backbone Synthesis |

| Squalene Synthase | SQS | Condenses two FPP molecules to form squalene.[4] | Backbone Synthesis |

| Squalene Epoxidase | SQE | Epoxidizes squalene to 2,3-oxidosqualene.[5] | Backbone Synthesis |

| Dammarenediol-II Synthase | DDS | Cyclizes 2,3-oxidosqualene to dammarenediol-II.[3] | Cyclization |

| β-Amyrin Synthase | bAS | Cyclizes 2,3-oxidosqualene to β-amyrin.[3] | Cyclization |

| Cytochrome P450s | CYP450s | Hydroxylate the triterpene skeleton (e.g., PPD and PPT formation).[4] | Diversification |

| UDP-Glycosyltransferases | UGTs | Transfer sugar moieties to the aglycone backbone.[7] | Diversification |

Hormonal Regulation by Jasmonates Jasmonates, particularly jasmonic acid (JA) and its bioactive conjugate jasmonoyl-isoleucine (JA-Ile), are key phytohormones that act as signaling molecules to trigger plant defense responses, including the production of secondary metabolites like ginsenosides.[8] Elicitation with methyl jasmonate (MeJA) has been shown to significantly enhance the transcription of key biosynthesis genes, including PgSQE1, PgSS1, and PgDDS.[2][5] The enzyme PgJAR1 facilitates the formation of JA-Ile, which activates the JA signaling pathway, leading to the degradation of JAZ repressor proteins and the subsequent activation of transcription factors that upregulate ginsenoside synthesis genes.[9]

Caption: Jasmonate signaling pathway for the regulation of ginsenoside biosynthesis.

Transcriptional and Post-Transcriptional Regulation Several families of transcription factors (TFs) have been identified as regulators of ginsenoside biosynthesis, including WRKY, AP2/ERF, bHLH, MYB, and HD-Zip families.[10][11] For instance, the transcription factor PgHDZ01 has been shown to be a positive regulator, with its overexpression leading to a significant increase in the content of ginsenoside Rb1.[10] In addition to TFs, microRNAs (miRNAs) are emerging as key post-transcriptional regulators. Specific miRNAs in P. ginseng have been found to target the transcripts of key enzyme genes like PgDDS and Pgβ-AS, thereby influencing the flux towards different triterpene backbones.[12]

Quantitative Data on Ginsenoside Content

The concentration of ginsenosides varies significantly depending on the specific part of the ginseng root, the age of the plant, and cultivation conditions. The data presented below, compiled from multiple studies, illustrates these variations.

Table 1: Comparison of Total Ginsenoside Content in Different Parts of P. ginseng

| Plant Part | Total Ginsenoside Content (mg/g dry weight) | Reference(s) |

| Main Root | 2.93 - 40.06 | [13][14] |

| Root Hair | 11.87 | [14] |

| Leaves | 35.39 - 131.60 | [14][15] |

| Stems | 55.81 - 99.23 | [15] |

| Berries | Varies (data not shown in snippets) | [16] |

Note: Values represent ranges compiled from different studies and are subject to variation based on analytical methods and plant source.

Table 2: Content of Major Ginsenosides in Different Root Tissues (mg/g dry weight)

| Ginsenoside | Main Root Content (mg/g) | Root Hair Content (mg/g) | Leaf Content (mg/g) | Reference |

| Rc | 0.59 | 2.94 | 1.34 | [14] |

| Rb1 | 0.51 | 1.05 | 0.72 | [14] |

| Re | 0.40 | 1.07 | 1.63 | [14] |

| Rd | 0.28 | 1.34 | 3.82 | [14] |

| Rg1 | 0.28 | 0.55 | 0.99 | [14] |

Note: Data from a single representative study to show relative distribution.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of ginsenoside biosynthesis.

Protocol 4.1: Extraction and Quantification of Ginsenosides from Rootlets

This protocol describes a general method for extracting ginsenosides and analyzing them using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS).[16]

-

Sample Preparation:

-

Harvest fresh ginseng rootlets and wash thoroughly with deionized water.

-

Freeze-dry the samples and grind them into a fine powder using a mortar and pestle or a mechanical grinder.

-

-

Extraction:

-

Weigh approximately 0.5 g of the dried powder into a centrifuge tube.

-

Add 10 mL of 70% (v/v) methanol (B129727) as the extraction solvent.[13][16]

-

Vortex the mixture thoroughly.

-

Perform ultrasonic extraction for 30-60 minutes in an ultrasonic bath.[17][18]

-

Centrifuge the mixture at 3,000-4,000 rpm for 10 minutes.

-

Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted 1-2 more times, and the supernatants pooled.

-

-

Analysis:

-

Filter the final supernatant through a 0.2 µm syringe filter into an HPLC vial.

-

Inject 1-5 µL of the sample into a UPLC-QTOF/MS system.

-

Chromatography: Use a C18 reversed-phase column. The mobile phase typically consists of a gradient of water (A) and acetonitrile (B52724) (B), both often containing a small amount of an acid like phosphoric or formic acid to improve peak shape.[18]

-

Detection: Use a QTOF mass spectrometer to acquire data in both positive and negative ion modes for comprehensive profiling and identification.

-

Quantification: Create calibration curves using certified reference standards for individual ginsenosides to determine their concentrations in the samples.

-

Caption: General workflow for the extraction and analysis of ginsenosides.

Protocol 4.2: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to quantify the mRNA levels of biosynthesis genes in response to an elicitor like MeJA.

-

Plant Material and Treatment:

-

Grow ginseng hairy root cultures or seedlings under sterile conditions.

-

Apply MeJA (e.g., 100 µM) to the culture medium or spray onto seedlings.

-

Harvest rootlet samples at various time points post-treatment (e.g., 0h, 6h, 12h, 24h, 48h).[10]

-

Immediately freeze the samples in liquid nitrogen and store at -80°C.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the frozen, ground rootlet tissue using a plant RNA extraction kit or a TRIzol-based method.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Design and validate gene-specific primers for target genes (e.g., PgSQS, PgDDS) and a reference gene (e.g., actin or GAPDH).

-

Prepare the qPCR reaction mix containing cDNA template, primers, and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR cycler.

-

Analyze the results using the 2-ΔΔCt method to calculate the relative fold change in gene expression compared to the 0h time point.

-

Caption: Experimental workflow for analyzing gene expression via RT-qPCR.

Protocol 4.3: Functional Gene Analysis using RNA Interference (RNAi)

This protocol provides a conceptual framework for using RNAi to investigate the function of a specific biosynthesis gene (e.g., PgSQE1) in transgenic ginseng hairy roots.[5]

-

RNAi Vector Construction:

-

Select a unique conserved fragment (300-500 bp) of the target gene (PgSQE1).

-

Amplify the fragment by PCR.

-

Clone the fragment in both sense and antisense orientations, separated by an intron, into a plant transformation vector under the control of a strong constitutive promoter (e.g., CaMV 35S). This creates a hairpin RNA (hpRNA) construct.

-

-

Transformation:

-

Introduce the RNAi vector into Agrobacterium rhizogenes.

-

Induce hairy roots by infecting sterile ginseng root explants with the transformed Agrobacterium.

-

Select and cultivate the transformed hairy root lines on a selection medium containing an appropriate antibiotic.

-

-

Analysis of Transgenic Lines:

-

Confirm the integration of the transgene using PCR.

-

Measure the transcript level of the target gene (PgSQE1) using RT-qPCR to confirm gene silencing.

-

Perform metabolite analysis using UPLC-MS to measure the concentration of ginsenosides and related precursors (e.g., squalene).

-

Compare the results between the RNAi lines and control lines (transformed with an empty vector) to deduce the gene's function. A significant reduction in ginsenosides following PgSQE1 silencing would confirm its essential role.

-

Caption: Logical diagram of the RNA interference mechanism for gene function analysis.

Conclusion

The biosynthesis of ginsenosides in ginseng rootlets is a complex and highly regulated metabolic pathway. It begins with the MVA pathway to produce isoprenoid precursors, followed by the cyclization of 2,3-oxidosqualene to form diverse triterpene backbones, and culminates in a series of tailoring reactions by CYP450s and UGTs that generate the vast array of ginsenoside structures. The regulation of this pathway through hormonal signals like jasmonates and a complex network of transcription factors and miRNAs allows the plant to fine-tune the production of these important bioactive compounds. A thorough understanding of this pathway, facilitated by the experimental protocols detailed herein, is essential for metabolic engineering efforts aimed at enhancing the production of specific, high-value ginsenosides for pharmaceutical applications. Future research will likely focus on elucidating the precise functions of the large families of CYP450 and UGT enzymes and mapping the complete regulatory network to unlock the full potential of ginseng as a medicinal plant.

References

- 1. Recent Advances in the Metabolic Engineering of Yeasts for Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genes and Regulatory Mechanisms for Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress on the Studies of the Key Enzymes of Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sustainable Production of Ginsenosides: Advances in Biosynthesis and Metabolic Engineering | MDPI [mdpi.com]

- 5. Regulation of ginsenoside and phytosterol biosynthesis by RNA interferences of squalene epoxidase gene in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent Advances in the Metabolic Engineering of Yeasts for Ginsenoside Biosynthesis [frontiersin.org]

- 7. Advances in the biosynthesis and metabolic engineering of rare ginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Production of ginseng saponins: elicitation strategy and signal transductions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Effects of growth years on ginsenoside biosynthesis of wild ginseng and cultivated ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MicroRNA-mediated regulation of ginsenoside biosynthesis in Panax ginseng and its biotechnological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Comparison of Ginsenoside Contents in Different Parts of Korean Ginseng (Panax ginseng C.A. Meyer) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation of Ginsenosides and Antioxidant Activities in the Roots, Leaves, and Stems of Hydroponic-Cultured Ginseng (Panax ginseng Meyer) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comprehensive Profiling and Quantification of Ginsenosides in the Root, Stem, Leaf, and Berry of Panax ginseng by UPLC-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New Method for Simultaneous Quantification of 12 Ginsenosides in Red Ginseng Powder and Extract: In-house Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of Ginsenoside Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of ginsenoside isomers. Given that the term "ginsenol" primarily refers to a specific sesquiterpenoid (C15H26O) and the vast body of research focuses on the isomeric forms of ginsenosides (B1230088), this guide will concentrate on the latter as they are of significant interest in pharmacology and drug development.

Ginsenosides are triterpenoid (B12794562) saponins (B1172615) that exhibit a wide range of biological activities. Their structural diversity, arising from different aglycone skeletons, sugar moieties, and stereochemistry, presents a significant analytical challenge. Subtle isomeric differences can lead to distinct pharmacological effects, making their accurate identification and characterization crucial for research and development.

Isolation and Separation of Ginsenoside Isomers

The initial step in the structural elucidation of ginsenoside isomers is their isolation and separation from complex mixtures, typically extracts from Panax species. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.

Experimental Protocol: Preparative HPLC for the Separation of 20(S)- and 20(R)-Ginsenoside Rg3

This protocol is adapted from methodologies for the separation of ginsenoside epimers.[1]

Instrumentation:

-

Preparative HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 21.2 mm, 10 µm).

-

Mobile Phase: Acetonitrile (B52724) (A) and Water (B).

-

Detection: 203 nm.

Procedure:

-

Sample Preparation: Dissolve the crude or partially purified ginsenoside extract in methanol.

-

Chromatographic Conditions:

-

Elution: A gradient elution is typically employed. For example, a linear gradient from 20% to 80% acetonitrile in water over 60 minutes. The specific gradient will require optimization based on the complexity of the extract.

-

Flow Rate: A typical flow rate for a preparative column of this size is 15-20 mL/min.

-

Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column.

-

-

Fraction Collection: Collect fractions based on the retention times of the peaks corresponding to the 20(S) and 20(R) isomers of ginsenoside Rg3. The 20(S) epimer generally elutes earlier than the 20(R) epimer.[2]

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to assess their purity.

-

Solvent Evaporation: Evaporate the solvent from the purified fractions under reduced pressure to obtain the isolated isomers.

Structural Elucidation by Spectroscopic Methods

Once isolated, the structures of the ginsenoside isomers are determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of ginsenoside isomers, particularly for determining the stereochemistry at the C-20 position.[3]

This protocol provides a general workflow for the NMR analysis of ginsenoside isomers.[4]

Instrumentation:

-

High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified ginsenoside isomer in a suitable deuterated solvent, such as pyridine-d5 (B57733) or methanol-d4, in an NMR tube.

-

1D NMR Spectra Acquisition:

-

¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of the proton signals.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical environments.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, helping to establish the connectivity of protons within the sugar moieties and the aglycone backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the different structural fragments, such as identifying the glycosylation sites.

-

-

Data Analysis and Interpretation:

-

Analyze the 1D and 2D NMR spectra to assign all proton and carbon signals.

-

Pay close attention to the chemical shifts of carbons around the C-20 chiral center, as these are diagnostic for differentiating 20(S) and 20(R) epimers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of ginsenoside isomers, which can be used for their differentiation and identification.

This protocol outlines a general procedure for analyzing ginsenoside isomers using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[5][6]

Instrumentation:

-

LC-MS/MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer).

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase: Acetonitrile (A) and water with 0.1% formic acid (B).

Procedure:

-

Sample Preparation: Dissolve the purified isomers or the extract in a methanol/water mixture.

-

LC Separation:

-

Elution: Employ a gradient elution to separate the isomers. A typical gradient might start at 10-20% A and increase to 90-100% A over 30-60 minutes.

-

-

MS/MS Analysis:

-

Ionization: Use electrospray ionization (ESI) in either positive or negative ion mode. Negative ion mode is often preferred for ginsenosides.

-

Data Acquisition: Acquire full scan MS data to determine the molecular weights of the analytes.

-

Fragmentation: Select the precursor ions of the isomers for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions. The fragmentation patterns, particularly the relative intensities of specific fragment ions, can be used to differentiate isomers.[7]

-

Quantitative Data for Isomer Differentiation

The following tables summarize key quantitative data used to differentiate ginsenoside isomers.

Diagnostic ¹³C NMR Chemical Shifts for 20(S) and 20(R) Ginsenoside Epimers

The chemical shifts of carbons C-17, C-21, and C-22 are particularly sensitive to the stereochemistry at C-20. The following table presents typical chemical shift differences (Δδ = δS – δR) observed in pyridine-d₅.[3]

| Carbon Position | Δδ (ppm) (δS – δR) |

| C-17 | +4.1 ± 0.1 |

| C-21 | +4.3 ± 0.1 |

| C-22 | -7.4 ± 0.1 |

Diagnostic Mass Spectral Fragmentation of Ginsenoside Isomers

The relative intensities of fragment ions in MS/MS spectra can be used to differentiate constitutional isomers. For example, the ratio of intensity (RI) of fragment ions can distinguish between ginsenosides Rg₃ and F₂, and between Rh₂ and C-K.[7]

| Isomer Pair | Precursor Ion (m/z) | Diagnostic Fragment Ions (m/z) | Differentiating Feature |

| Rg₃ vs. F₂ | 783 [M-H]⁻ | 621, 459 | The RI of m/z 459 to m/z 621 is consistently higher for Rg₃ than for F₂ across a range of collision energies.[7] |

| Rh₂ vs. C-K | 621 [M-H]⁻ | 459, 375 | The intensity fraction (IF) of the ion at m/z 459 can be used for differentiation, with a boundary at approximately 25% IF in the collision energy range of 12–64 eV.[7] |

Visualization of Workflows and Signaling Pathways

Experimental and Logical Workflows

Signaling Pathways

Different ginsenoside isomers can exert distinct effects on cellular signaling pathways, which is a key aspect of their pharmacological diversity.

The PI3K/Akt pathway is a critical signaling cascade involved in cell survival, growth, and proliferation. Various ginsenosides have been shown to modulate this pathway. For instance, ginsenoside Rg1 can activate the PI3K/Akt pathway, leading to neuroprotective effects.[8][9]

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is involved in cell proliferation, differentiation, and survival. The 20(R) and 20(S) epimers of ginsenoside Rg3 have been shown to have different effects on this pathway. Specifically, 20(R)-Rg3 can enhance the activity of Natural Killer (NK) cells by activating the MAPK/ERK pathway, while 20(S)-Rg3 does not show this effect.[10]

This technical guide provides a foundational understanding of the complex process of elucidating the structures of ginsenoside isomers. The combination of advanced separation and spectroscopic techniques is essential for the accurate characterization of these pharmacologically important natural products. Further research into the distinct biological activities of individual isomers will continue to drive the need for precise and robust analytical methodologies.

References

- 1. Characterizing a full spectrum of physico-chemical properties of (20S)- and (20R)-ginsenoside Rg3 to be proposed as standard reference materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Differentiation and identification of ginsenoside structural isomers by two-dimensional mass spectrometry combined with statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ginsenoside 20(R)-Rg3 enhances natural killer cell activity by increasing activating receptor expression through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ginsenosides in Cellular Energy Homeostasis: A Technical Guide

Disclaimer: The information provided in this document is intended for researchers, scientists, and drug development professionals. The term "ginsenol" as specified in the prompt is not commonly used in peer-reviewed literature. The active compounds in ginseng responsible for the described effects are a class of molecules called ginsenosides (B1230088) . This whitepaper will, therefore, refer to ginsenosides, which is the scientifically accurate terminology for the subject matter.

Executive Summary

Cellular energy homeostasis is a tightly regulated process fundamental to cell survival and function. Its dysregulation is a key factor in a multitude of pathologies, including metabolic disorders, neurodegenerative diseases, and cancer. Ginsenosides, the primary active saponins (B1172615) of Panax ginseng, have emerged as potent modulators of cellular energy metabolism. This technical guide provides a comprehensive overview of the mechanisms by which ginsenosides regulate cellular energy homeostasis, with a focus on their impact on mitochondrial function and key signaling pathways. We present quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions to serve as a valuable resource for the scientific community.

Introduction: Cellular Energy Homeostasis and the Role of Mitochondria

Cellular energy homeostasis is maintained through a complex network of metabolic pathways that balance ATP production and consumption. The mitochondrion is the central organelle in this process, responsible for the majority of cellular ATP generation through oxidative phosphorylation (OXPHOS). Mitochondrial function is not limited to energy production; it also plays a critical role in redox signaling, apoptosis, and calcium homeostasis. Numerous studies have demonstrated that various ginsenosides can modulate mitochondrial bioenergetics, enhance ATP production, and protect mitochondrial integrity under cellular stress.[1][2]

Ginsenosides and the Regulation of Mitochondrial Function

Ginsenosides exert a profound influence on mitochondrial activity, impacting both mitochondrial biogenesis and respiratory function.

Mitochondrial Biogenesis

Mitochondrial biogenesis is the process of generating new mitochondria, which is crucial for maintaining a healthy mitochondrial population. Several ginsenosides have been shown to promote mitochondrial biogenesis. For instance, ginsenoside Rb1 has been observed to attenuate the decrease in mitochondrial content under oxidative stress by promoting the expression of genes involved in mitochondrial biogenesis.

Mitochondrial Respiration and ATP Production

Ginsenosides have been shown to enhance mitochondrial respiration and ATP production in various cell types, particularly in cells highly dependent on aerobic respiration, such as cardiomyocytes and neurons.[1] Studies using Seahorse XF analysis have demonstrated that treatment with total ginsenosides or individual compounds like Rb1, Re, and Rg1 can increase basal and maximal oxygen consumption rates (OCR), as well as ATP production.

Key Signaling Pathways Modulated by Ginsenosides

Ginsenosides regulate cellular energy homeostasis by modulating several key signaling pathways that act as master regulators of metabolism.

The AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor. It is activated when the AMP:ATP ratio increases, indicating low energy status. Once activated, AMPK stimulates catabolic pathways to generate ATP while inhibiting anabolic pathways that consume ATP. Numerous ginsenosides, including compound K (a metabolite of several ginsenosides), Rg1, and Rg3, have been identified as potent AMPK activators. This activation leads to a cascade of downstream effects that enhance energy production and glucose uptake.

The SIRT1/PGC-1α Signaling Pathway

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a vital role in cellular metabolism, stress resistance, and aging. SIRT1 can deacetylate and activate the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and function. Several ginsenosides have been shown to increase intracellular NAD+ levels, thereby activating SIRT1.[1] This activation of the SIRT1/PGC-1α axis is a key mechanism by which ginsenosides promote mitochondrial biogenesis and enhance oxidative metabolism.

The mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is activated by growth factors and nutrients and promotes anabolic processes. In contrast to their effects on AMPK and SIRT1, some ginsenosides, such as protopanaxadiol (B1677965) (PPD) and ginsenoside Rd, have been shown to inhibit the mTOR signaling pathway. This inhibition can contribute to their anti-cancer effects by suppressing cell proliferation and inducing apoptosis.

Quantitative Data on the Effects of Ginsenosides

The following tables summarize the quantitative effects of various ginsenosides on key parameters of cellular energy homeostasis, as reported in the literature.

| Ginsenoside | Cell Line | Parameter | Effect | Concentration | Reference |

| Total Ginsenosides (GS) | H9c2, PC12 | Basal OCR | Increased | 5 µg/mL | [1] |

| Total Ginsenosides (GS) | H9c2, PC12 | ATP Production | Increased | 5 µg/mL | [1] |

| Ginsenoside Rg1 | 3T3-L1 adipocytes | Glucose Uptake | Significantly enhanced | Dose-dependent | [2] |

| Ginsenoside CK | 3T3-L1 adipocytes | Glucose Uptake | Significantly enhanced | Dose-dependent | [2] |

| Ginsenoside Rb1 | 3T3-L1 adipocytes | Glucose Uptake | Stimulated | 1 µM (maximal effect) | |

| Ginsenoside CK | HepG2 | p-AMPK/AMPK ratio | Increased | Dose-dependent | |

| Ginsenoside Rg3 | Lung cancer cells | p-mTOR/mTOR ratio | Inhibited | ||

| Protopanaxadiol (PPD) | Hep-2 | mTOR, 4EBP1, eIF4E mRNA | Decreased | Dose-dependent |

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by ginsenosides and a typical experimental workflow for investigating their effects on cellular energy homeostasis.

Caption: Signaling pathways modulated by ginsenosides in cellular energy homeostasis.

Caption: A generalized experimental workflow for studying ginsenoside effects.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the impact of ginsenosides on cellular energy homeostasis.

Cell Culture and Ginsenoside Treatment

-

Cell Lines: H9c2 (rat heart myoblasts) and 3T3-L1 (mouse pre-adipocytes) are commonly used.

-

Culture Conditions:

-

H9c2: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

-

3T3-L1: DMEM with 10% bovine calf serum. For differentiation into adipocytes, culture to confluence and then treat with a differentiation cocktail (e.g., insulin (B600854), dexamethasone, and IBMX) for several days.

-

-

Ginsenoside Preparation: Dissolve ginsenosides in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

-

Treatment: Replace the culture medium with medium containing the desired concentrations of ginsenosides and incubate for the specified duration (e.g., 24-48 hours).

Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density to achieve 80-90% confluence on the day of the assay.

-

Incubation: The day before the assay, replace the culture medium with fresh medium and incubate overnight.

-

Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Compound Loading: Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A at the desired concentrations.

-

Seahorse XF Analyzer: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) before and after the injection of each compound.

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

Western Blot Analysis for Signaling Proteins (p-AMPK, SIRT1, p-mTOR)

-

Cell Lysis: After ginsenoside treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-AMPK, anti-AMPK, anti-SIRT1, anti-p-mTOR, anti-mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR) for Gene Expression (PGC-1α, Nrf1, TFAM)

-

RNA Extraction: After ginsenoside treatment, extract total RNA from the cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes and primers specific for the target genes (PGC-1α, Nrf1, TFAM) and a reference gene (e.g., GAPDH or β-actin).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in ginsenoside-treated cells compared to control cells.

2-NBDG Glucose Uptake Assay

-

Cell Seeding and Differentiation: Seed 3T3-L1 pre-adipocytes in a multi-well plate and differentiate them into mature adipocytes.

-

Serum Starvation: Before the assay, serum-starve the cells in serum-free medium for a few hours to increase insulin sensitivity.

-

Ginsenoside and Insulin Treatment: Treat the cells with ginsenosides for the desired time, followed by stimulation with or without insulin.

-

2-NBDG Incubation: Add 2-NBDG (a fluorescent glucose analog) to the cells and incubate for a specific period (e.g., 30-60 minutes).

-

Washing: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer. The fluorescence intensity is proportional to the amount of glucose taken up by the cells.

NAD+/NADH Quantification Assay

-

Cell Extraction: After ginsenoside treatment, extract NAD+ and NADH from the cells using an acid/base extraction method to separate the oxidized and reduced forms.

-

Assay Kit: Use a commercially available NAD+/NADH quantification kit (colorimetric or fluorometric).

-

Assay Procedure: Follow the manufacturer's protocol, which typically involves an enzymatic cycling reaction that generates a product proportional to the amount of NAD+ or NADH in the sample.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Calculation: Calculate the concentrations of NAD+ and NADH based on a standard curve and determine the NAD+/NADH ratio.

Conclusion and Future Directions

Ginsenosides are a promising class of natural compounds that exert significant regulatory effects on cellular energy homeostasis. Their ability to modulate mitochondrial function and key metabolic signaling pathways, including AMPK, SIRT1/PGC-1α, and mTOR, highlights their therapeutic potential for a wide range of diseases associated with metabolic dysfunction. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the mechanisms of action of ginsenosides and to develop novel therapeutic strategies targeting cellular energy metabolism. Future research should focus on elucidating the precise molecular targets of individual ginsenosides, understanding their structure-activity relationships, and validating their efficacy in preclinical and clinical studies.

References

A Technical Guide to the Cytoprotective Effects of Ginsenosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginseng (genus Panax) has been a cornerstone of traditional medicine for centuries, valued for its wide-ranging therapeutic properties. The primary active components responsible for these effects are a class of steroidal saponins (B1172615) known as ginsenosides (B1230088) . While the term "ginsenol" is not standard in scientific literature, it is likely a reference to these critical compounds. This technical guide provides an in-depth exploration of the cytoprotective mechanisms of ginsenosides, focusing on their antioxidant, anti-inflammatory, and anti-apoptotic activities. The information presented herein is intended to support researchers and professionals in the field of drug discovery and development. Ginsenosides have demonstrated significant potential in protecting cells from various stressors, making them promising candidates for therapeutic intervention in a multitude of diseases, including neurodegenerative disorders, cardiovascular conditions, and liver injury.[1][2][3][4][5][6][7]

Core Mechanisms of Cytoprotection

Ginsenosides exert their protective effects on cells through a multi-pronged approach, primarily by modulating key signaling pathways involved in cellular stress responses, inflammation, and programmed cell death.

Antioxidant Effects via Nrf2 Pathway Activation

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a major contributor to cellular damage and pathogenesis. Ginsenosides effectively counter this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[8][9][10]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[11][12][13] Upon exposure to oxidative stress or inducers like ginsenosides, Nrf2 dissociates from Keap1 and translocates to the nucleus.[11][12] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, initiating the transcription of a suite of protective enzymes.[8][12] These include heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) S-transferases (GSTs), which collectively neutralize ROS and protect the cell from oxidative damage.[12][14][15] The activation of the Nrf2 pathway is a key mechanism behind the neuroprotective, cardioprotective, and hepatoprotective effects of ginsenosides.[11][15]

Anti-Inflammatory Effects

Chronic inflammation is a driving factor in many diseases. Ginsenosides exhibit potent anti-inflammatory properties by inhibiting key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[16][17][18] NF-κB is a crucial transcription factor that controls the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][16][19]

Ginsenosides, including Rb1, Rg3, and Rh2, can block the activation of the NF-κB pathway by preventing the degradation of its inhibitor, IκBα.[17][18] This keeps NF-κB inactive in the cytoplasm, thereby suppressing the transcription of inflammatory genes.[17] By downregulating these inflammatory mediators, ginsenosides help to resolve inflammation and protect tissues from inflammatory damage.[20]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is essential for normal tissue homeostasis, but its dysregulation can lead to disease. Ginsenosides protect cells by modulating apoptotic pathways, primarily through the PI3K/Akt signaling cascade and by regulating the Bcl-2 family of proteins.[2][21][22]

The PI3K/Akt pathway is a critical cell survival pathway.[23] Ginsenosides like Rg1 and Rb1 can activate this pathway, leading to the phosphorylation and activation of Akt.[24][25] Activated Akt then phosphorylates and inactivates several pro-apoptotic targets, including Bad and caspase-9, while promoting the expression of anti-apoptotic proteins like Bcl-2.[23][26]

Ginsenosides also directly influence the mitochondrial (intrinsic) pathway of apoptosis. They can increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.[27][28] This action stabilizes the mitochondrial membrane, preventing the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3, ultimately inhibiting cell death.[21][22][28]

Quantitative Data on Cytoprotective Effects

The following tables summarize quantitative data from various studies, illustrating the cytoprotective efficacy of different ginsenosides.

Table 1: Effects of Ginsenosides on Cell Viability in Cancer Cell Lines

| Ginsenoside | Cell Line | Assay | Concentration | Result | Reference |

|---|---|---|---|---|---|

| GGO | HeLa | MTT | 0.625–160 µg/mL | IC50 at 48h: 1.24 µg/mL | [29] |

| Rg1 | SUNE1 | MTT | 15 µM | IC50 | [30] |

| AD-1/AD-2 | Various | MTT | 10-80 µM | Dose-dependent inhibition | [31] |

| PPT | Colon Cancer | MTT | Not specified | Inhibited proliferation |[26][32] |

Table 2: Modulation of Inflammatory and Apoptotic Markers by Ginsenosides

| Ginsenoside | Model | Marker | Effect | Reference |

|---|---|---|---|---|

| Rb1, Rb2 | LPS-stimulated BV-2 cells | TNF-α release | IC50: 48.0 µM (Rb1), 27.9 µM (Rb2) | [21] |

| Rh2 | LPS/IFN-γ-activated BV-2 cells | TNF-α, IL-1β | Inhibition | [21] |

| Rh2 | Gastric cancer SGC-7901 cells | Bax/Bcl-2 | Up-regulation of Bax, down-regulation of Bcl-2 | [27] |

| Rg5 | APAP-induced hepatotoxicity (mice) | Bax, Cytochrome c, Caspase-3/8/9 | Decreased expression | [28] |

| Rg5 | APAP-induced hepatotoxicity (mice) | Bcl-2 | Increased expression | [28] |

| Rh4 | Breast cancer McF-7 cells | Caspase-8, -3, PARP | Activation |[27] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key assays used to evaluate the cytoprotective effects of ginsenosides.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[29][31]

-

Treatment: Treat the cells with various concentrations of the desired ginsenoside (e.g., 0, 10, 20, 40, 80 µM) for a specified duration (e.g., 24, 48, or 72 hours).[31][33]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[29][31]

-

Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[29]

-

Absorbance Measurement: Measure the optical density (OD) at a wavelength of 490-570 nm using a microplate reader.[29][31]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control group.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the ginsenoside for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[31][34]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.

Protocol:

-

Protein Extraction: After treatment with ginsenosides, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein samples (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, p-Akt, cleaved Caspase-3, β-actin) overnight at 4°C.[11][28]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Ginsenosides represent a highly promising class of natural compounds with potent cytoprotective properties. Their ability to simultaneously target multiple key cellular pathways—including antioxidant (Nrf2), anti-inflammatory (NF-κB), and anti-apoptotic (PI3K/Akt) signaling—underlies their therapeutic potential in a wide range of pathological conditions.[2][8][19][22][23][35][36] The evidence strongly supports their roles in neuroprotection, cardioprotection, and hepatoprotection.[3][5][7][37][38]

For drug development professionals, ginsenosides offer a rich scaffold for the design of novel therapeutics. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To identify the specific structural features of ginsenosides responsible for their activity and to synthesize more potent and selective derivatives.[39]

-

Pharmacokinetics and Bioavailability: To improve the delivery and absorption of these compounds, as many naturally occurring ginsenosides have low bioavailability.

-

Clinical Trials: To validate the preclinical findings and establish the safety and efficacy of ginsenosides in human diseases.[5]

By continuing to unravel the complex mechanisms of ginsenosides, the scientific community can harness their cytoprotective power to develop next-generation therapies for some of the most challenging diseases.

References

- 1. Protective effects of ginseng on neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of ginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Cardioprotection by ginseng: experimental and clinical evidence and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hepatoprotective activity of ginsenosides from Panax ginseng adventitious roots against carbon tetrachloride treated hepatic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Effects of Ginseng on Liver Functions and Diseases: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacodynamics of Ginsenosides: Antioxidant Activities, Activation of Nrf2 and Potential Synergistic Effects of Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effects of Ginsenosides on the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. mdpi.com [mdpi.com]

- 12. Anti-cancer and potential chemopreventive actions of ginseng by activating Nrf2 (NFE2L2) anti-oxidative stress/anti-inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. Antioxidant Activity of Panax ginseng to Regulate ROS in Various Chronic Diseases [mdpi.com]

- 16. Role of ginsenosides, the main active components of Panax ginseng, in inflammatory responses and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. A review of cardioprotective effect of ginsenosides in chemotherapy-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Ginsenosides as anticancer agents: in vitro and in vivo activities, structure-activity relationships, and molecular mechanisms of action [frontiersin.org]

- 22. Inhibition of Myocardial Cell Apoptosis Is Important Mechanism for Ginsenoside in the Limitation of Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The effects of Ginsenosides on PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Protopanaxatriol, a ginsenoside metabolite, induces apoptosis in colorectal cancer cells and arrests their cell cycle by targeting AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antitumor Effect of Ginsenosides: A Systematic Review [scirp.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Ginseng glucosyl oleanolate inhibit cervical cancer cell proliferation and angiogenesis via PI3K/AKT/HIF-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. Protopanaxatriol, a ginsenoside metabolite, induces apoptosis in colorectal cancer cells and arrests their cell cycle by targeting AKT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Effects of Panax ginseng and ginsenosides on oxidative stress and cardiovascular diseases: pharmacological and therapeutic roles - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Frontiers | A Review of Neuroprotective Effects and Mechanisms of Ginsenosides From Panax Ginseng in Treating Ischemic Stroke [frontiersin.org]

- 37. researchgate.net [researchgate.net]

- 38. Hepatoprotective effects of ginsenoside Rk3 in acetaminophen-induced liver injury in mice by activation of autophagy - Food & Function (RSC Publishing) [pubs.rsc.org]

- 39. Chemical Modification of Ginsenoside on Cell Viability and Cytokine Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on Ginsenosides in Preclinical Anxiety Models: A Technical Guide

Disclaimer: While this guide synthesizes information from numerous preclinical studies, it is important to note that the term "ginsenol" is not commonly used in the context of anxiety research. The primary focus of existing research and, therefore, this document is on various ginsenosides (B1230088), the active saponin (B1150181) constituents of Panax ginseng. The quantitative data presented is based on publicly available information and may not represent the entirety of the published literature, as access to full-text articles can be restricted.

This technical guide provides an in-depth overview of the preliminary research on the anxiolytic (anxiety-reducing) effects of ginsenosides, intended for researchers, scientists, and drug development professionals. It covers key behavioral and molecular findings, detailed experimental protocols, and visual representations of the proposed mechanisms of action.

Quantitative Data on the Anxiolytic Effects of Ginsenosides

The following tables summarize the quantitative data from various preclinical studies investigating the effects of different ginsenosides on behavioral models of anxiety.

Table 1: Effects of Ginsenoside Rb1 on Anxiety-Like Behaviors

| Animal Model | Behavioral Test | Dosage | Key Findings | Reference |

| Mice | Elevated Plus-Maze (EPM) | 2.5, 5, 10 mg/kg (i.p.) | Significantly increased the percentage of time spent in and the number of entries into the open arms at 5 and 10 mg/kg doses.[1] | [1] |

| Mice | Elevated Plus-Maze (EPM) | 10, 20, 50 mg/kg (p.o.) | Significantly increased open arm entries and time spent in open arms at 20 and 50 mg/kg.[2][3] | [2][3] |

| Rats (Single Prolonged Stress model) | Elevated Plus-Maze (EPM) | 10, 30 mg/kg (i.p.) | 30 mg/kg dose significantly increased the number and duration of open-arm visits and reduced the anxiety index.[4] | [4] |

| Mice | Open Field Test (OFT) | 10 mg/kg (p.o.) | No significant effect on locomotor activity. | [5] |

| Rats (Single Prolonged Stress model) | Open Field Test (OFT) | 30 mg/kg (i.p.) | Increased the total number of line crossings.[4] | [4] |

Table 2: Effects of Ginsenoside Rg1 on Anxiety-Like Behaviors

| Animal Model | Behavioral Test | Dosage | Key Findings | Reference |

| Mice | Elevated Plus-Maze (EPM) | 10, 20, 50 mg/kg (p.o.) | Significantly increased open arm entries and time spent in open arms at 20 and 50 mg/kg.[2][3] | [2][3] |